molecular formula C19H13F3N6OS B2536411 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 868967-63-9

2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2536411
CAS No.: 868967-63-9
M. Wt: 430.41
InChI Key: VRIUKRIUPCDNMS-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a pyridin-2-yl group at the 3-position and a thioether-linked acetamide moiety at the 6-position. The acetamide nitrogen is further substituted with a 2-(trifluoromethyl)phenyl group.

Properties

IUPAC Name

2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N6OS/c20-19(21,22)12-5-1-2-6-13(12)24-16(29)11-30-17-9-8-15-25-26-18(28(15)27-17)14-7-3-4-10-23-14/h1-10H,11H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRIUKRIUPCDNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

  • Formation of Hydrazide : Reaction of pyridine derivatives with hydrazine to form the corresponding hydrazide.
  • Cyclization : The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to yield the triazole ring.
  • Final Modifications : Introduction of thiophene and acetamide functionalities through various substitution reactions.

Synthetic Routes and Reaction Conditions

The synthetic routes often utilize microwave-assisted synthesis for improved yields and reduced reaction times. This method facilitates the formation of the target compound through a tandem reaction mechanism involving enaminonitriles and benzohydrazides under microwave irradiation.

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. Notably, it demonstrates inhibitory effects on enzymes such as carbonic anhydrase and cholinesterase by binding to their active sites, thereby preventing their normal function.

Pharmacological Properties

The compound exhibits a range of pharmacological activities:

  • Antitumor Activity : It has shown significant anti-tumor activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. For instance, related compounds have demonstrated IC50 values indicating potent anti-cancer effects .
  • Antimicrobial Activity : The triazole moiety is associated with broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. Compounds bearing similar structures have shown minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL against various pathogens such as Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : The compound's ability to inhibit key enzymes suggests its potential as a therapeutic agent in treating conditions related to enzyme dysregulation, such as neurodegenerative diseases and certain cancers .

Case Studies

  • Anti-cancer Studies : A study evaluating [1,2,4]triazolo derivatives found that certain compounds exhibited excellent anti-tumor activity with IC50 values in the low micromolar range against multiple cancer cell lines. These findings suggest that structural modifications can enhance bioactivity significantly .
  • Antimicrobial Efficacy : Research into triazole derivatives has demonstrated their effectiveness against resistant strains of bacteria, highlighting their potential use in developing new antibiotics amidst rising antibiotic resistance .

Table 1: Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50/MIC Values
Anti-tumorA5490.83 ± 0.07 μM
MCF-70.15 ± 0.08 μM
HeLa2.85 ± 0.74 μM
AntimicrobialStaphylococcus aureus0.125–8 μg/mL
Escherichia coli0.125–8 μg/mL

Table 2: Enzyme Inhibition Profile

EnzymeInhibition TypeReference
Carbonic AnhydraseCompetitive Inhibition
CholinesteraseNon-competitive Inhibition

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) group undergoes nucleophilic substitution reactions, particularly under basic or oxidative conditions.

ReactionReagents/ConditionsProductsReferences
AlkylationAlkyl halides (e.g., CH₃I, C₂H₅Br)S-Alkylated derivatives
ArylationAryl diazonium saltsBiaryl thioethers
HydrolysisStrong acids (H₂SO₄) or basesThiol intermediates
  • Example : Reaction with methyl iodide in DMF at 60°C replaces the thioether sulfur with a methyl group, forming 2-((3-(pyridin-2-yl)- triazolo[4,3-b]pyridazin-6-yl)methylthio)-N-(2-(trifluoromethyl)phenyl)acetamide.

Oxidation Reactions

The thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions.

ReactionReagents/ConditionsProductsReferences
Oxidation to sulfoxideH₂O₂ (30%), room temperatureSulfoxide derivative
Oxidation to sulfonem-CPBA, CH₂Cl₂, 0°C to RTSulfone derivative
  • Mechanism : The oxidation proceeds via electrophilic attack on the sulfur atom, generating highly polarized intermediates.

Functionalization of the Triazolo[4,3-b]pyridazine Core

The triazolo[4,3-b]pyridazine ring participates in electrophilic substitution and coordination reactions.

ReactionReagents/ConditionsProductsReferences
Electrophilic substitutionHNO₃/H₂SO₄ (nitration)Nitro-substituted derivatives
Metal coordinationPdCl₂, CuIMetal-ligand complexes
  • Key Insight : Nitration occurs preferentially at the 5-position of the pyridazine ring due to electronic effects.

Acetamide Group Reactivity

The acetamide moiety undergoes hydrolysis and condensation reactions.

ReactionReagents/ConditionsProductsReferences
Acidic hydrolysisHCl (6M), refluxCarboxylic acid and aniline derivatives
Basic hydrolysisNaOH (1M), 80°CSodium carboxylate and amine

Comparative Reactivity with Analogues

Reactivity trends for this compound differ from analogues due to the pyridin-2-yl substituent’s electronic effects:

FeatureImpact on Reactivity
Pyridin-2-yl groupEnhances electron density in the triazole ring, facilitating electrophilic substitution.
Trifluoromethyl groupWithdraws electrons, stabilizing the acetamide against hydrolysis.

Stability and Degradation Pathways

  • Thermal stability : Decomposes above 200°C, releasing SO₂ and NH₃.

  • Photodegradation : UV light induces cleavage of the thioether bond, forming disulfides.

Comparison with Similar Compounds

Pyridine vs. Fluorophenyl Substitution

  • : The compound N-(2-oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]acetamide replaces the pyridin-2-yl group with pyridin-3-yl. Additionally, the acetamide nitrogen is substituted with a tetrahydrofuran-derived group, reducing steric bulk compared to the trifluoromethylphenyl in the target compound .
  • : The analog 2-{[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide replaces the pyridine with a 3-fluorophenyl group. Fluorine’s electronegativity increases polarity but may reduce π-stacking efficiency. The trifluoromethyl group is at the 3-position on the phenyl ring instead of the 2-position, which could alter steric interactions with hydrophobic binding pockets .

Methoxyphenyl Substitution ()

The compound 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide features a 4-methoxyphenyl group on the triazolo-pyridazine. The trifluoromethylphenyl is at the 4-position, which may improve solubility but reduce steric complementarity compared to the target’s 2-position substitution .

Variations in Acetamide Substituents

Thiophenmethyl vs. Trifluoromethylphenyl ()

The analog 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(thiophen-2-ylmethyl)acetamide replaces the trifluoromethylphenyl with a thiophen-2-ylmethyl group. Thiophene’s sulfur atom increases lipophilicity and may influence metabolic pathways (e.g., susceptibility to oxidation). However, the smaller size of thiophene compared to trifluoromethylphenyl could reduce target affinity .

Physicochemical and Structural Data

Compound (CAS) Molecular Formula Molecular Weight Key Substituents
Target Compound (Not Provided) C₂₁H₁₅F₃N₆OS ~464.4 (Calculated) 3-(Pyridin-2-yl), N-(2-(trifluoromethyl)phenyl)
868968-98-3 () C₁₉H₁₈N₆O₂S 418.4 3-(Pyridin-3-yl), N-((tetrahydrofuran-2-yl)methyl)
852374-82-4 () C₂₀H₁₃F₄N₅OS 451.4 3-(3-Fluorophenyl), N-(3-(trifluoromethyl)phenyl)
852376-53-5 () C₂₁H₁₆F₃N₅O₂S 459.4 3-(4-Methoxyphenyl), N-(4-(trifluoromethyl)phenyl)
1207007-88-2 () C₁₇H₁₄N₆OS₂ 382.5 3-(Pyridin-2-yl), N-(thiophen-2-ylmethyl)

Implications of Structural Differences

  • Electronic Effects : Fluorine () and methoxy () substituents modulate electron density, impacting binding to charged or polar regions of targets .
  • Solubility : The oxolanylmethyl group in may improve aqueous solubility relative to the target’s trifluoromethylphenyl, which is highly lipophilic .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodology : Utilize continuous flow chemistry for precise control of reaction parameters (e.g., temperature, reagent concentration) to enhance reproducibility and purity . Multi-step reactions involving catalytic systems (e.g., Pd-catalyzed cross-coupling) can be optimized using Design of Experiments (DoE) to identify critical variables . Purity validation via HPLC (≥98%) is essential .

Q. What analytical techniques are recommended for structural characterization?

  • Methodology : Combine NMR (¹H/¹³C) for functional group analysis, X-ray crystallography for absolute stereochemistry determination (as in structurally related triazolo-pyridazines) , and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. Infrared (IR) spectroscopy can validate thiocarbonyl and amide bonds .

Q. What safety precautions are critical during handling and storage?

  • Methodology : Follow GHS guidelines for lab safety, including fume hood use for aerosol prevention and inert atmosphere storage (argon or nitrogen) to prevent degradation. Reference safety data from structurally analogous compounds (e.g., triazolo-pyridazines and thiazolo-pyridines) for hazard mitigation .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound's reactivity in biological systems?

  • Methodology : Employ kinetic isotope effects (KIEs) or computational density functional theory (DFT) to probe reaction pathways. For enzyme inhibition studies, use fluorescence polarization assays to measure binding affinities . Statistical modeling (e.g., QSAR) can correlate structural modifications with activity .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodology : Systematically modify substituents (e.g., pyridinyl, trifluoromethylphenyl) and evaluate bioactivity changes. The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a key target for SAR . Parallel synthesis of derivatives (e.g., triazolo-thiadiazoles) can identify pharmacophores .

Q. How should researchers address contradictions in reported bioactivity data?

  • Methodology : Replicate studies under standardized conditions (e.g., cell lines, assay protocols) and validate compound purity via HPLC . Cross-reference with PubChem datasets to identify batch-specific impurities or stereochemical inconsistencies .

Q. What in silico approaches are suitable for predicting target interactions?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases). For example, triazolo-pyridazine analogs have shown binding to ATP pockets in kinases, guided by hydrogen bonding and hydrophobic interactions . MD simulations (>100 ns) can assess binding stability .

Q. What challenges arise during scale-up, and how can they be mitigated?

  • Methodology : Transitioning from batch to continuous flow systems reduces exothermic risks and improves scalability for multi-step syntheses . Monitor intermediates via inline FTIR or Raman spectroscopy to maintain quality control. Industrial-scale purification may require simulated moving bed (SMB) chromatography .

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